

3-Amino-3-oxopropanoic Acid: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 3-Amino-3-oxopropanoic acid

Cat. No.: B1196267

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CAS Number: 2345-56-4

Synonyms: Malonamic acid, 2-Carbamoylacetic acid, Malonic acid monoamide

This technical guide provides an in-depth overview of **3-Amino-3-oxopropanoic acid**, also known as Malonamic acid, tailored for researchers, scientists, and professionals in drug development. This document consolidates key chemical and physical properties, and outlines a general synthetic and analytical workflow.

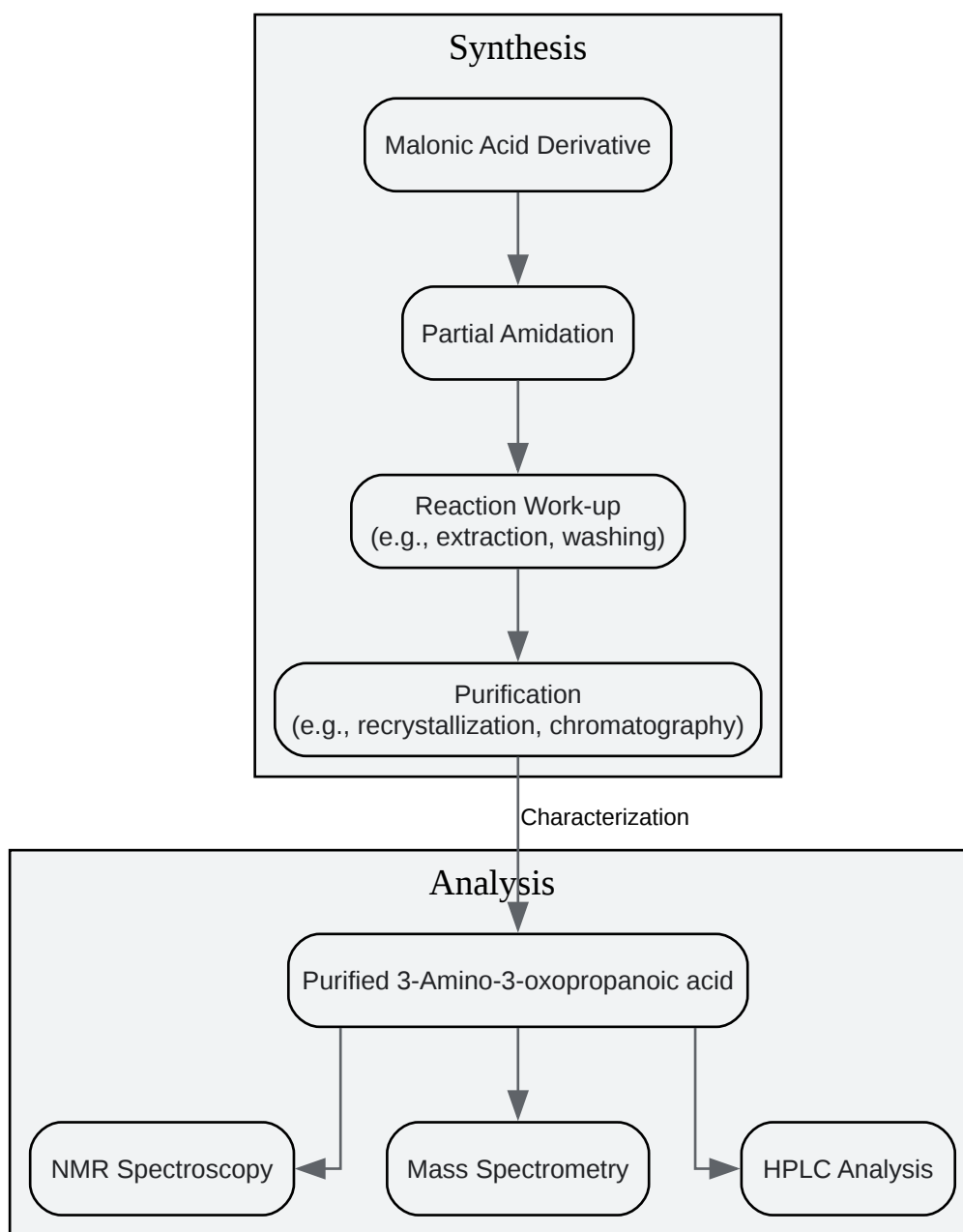
Chemical and Physical Properties

3-Amino-3-oxopropanoic acid is a mono-amide derivative of malonic acid. Its structure incorporates both a carboxylic acid and an amide functional group, making it a potentially versatile building block in organic synthesis and medicinal chemistry. A summary of its key quantitative data is presented in Table 1.

Property	Value	Source
Molecular Formula	C3H5NO3	[1] [2] [3]
Molecular Weight	103.08 g/mol	[1] [2] [3]
CAS Number	2345-56-4	[1] [2] [3]
Appearance	White to off-white solid/powder	Various supplier data
Purity	Typically ≥95%	[2] [3]
Storage Temperature	Room Temperature or 0-8 °C	[2]

Synthesis and Analysis Workflow

While specific, detailed experimental protocols for the synthesis of **3-Amino-3-oxopropanoic acid** are not readily available in the public domain, a general workflow can be inferred from standard organic chemistry principles and related syntheses. The synthesis would likely involve the partial amidation of a malonic acid derivative. Subsequent analysis is crucial to confirm the identity and purity of the compound.



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A generalized workflow for the synthesis and analysis of **3-Amino-3-oxopropanoic acid**.

Experimental Considerations

General Synthetic Approach: A plausible synthetic route involves the reaction of a malonic acid derivative, such as a malonic ester, with a source of ammonia under controlled conditions to favor mono-amidation over the formation of malonamide. The reaction conditions, including

temperature, reaction time, and stoichiometry of reactants, would need to be carefully optimized.

Purification: Given the polar nature of the carboxylic acid and amide groups, purification would likely involve techniques such as recrystallization from a suitable solvent system or column chromatography using a polar stationary phase.

Analytical Methods:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Both ^1H and ^{13}C NMR would be essential to confirm the chemical structure. The proton NMR spectrum would be expected to show distinct signals for the methylene protons and the amide protons.
- **Mass Spectrometry (MS):** Mass spectrometry would be used to confirm the molecular weight of the compound.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is a standard method to determine the purity of the final product. A reverse-phase column with a suitable mobile phase, likely a mixture of water and a polar organic solvent like acetonitrile or methanol with a pH modifier, would be appropriate.

Applications in Research and Drug Development

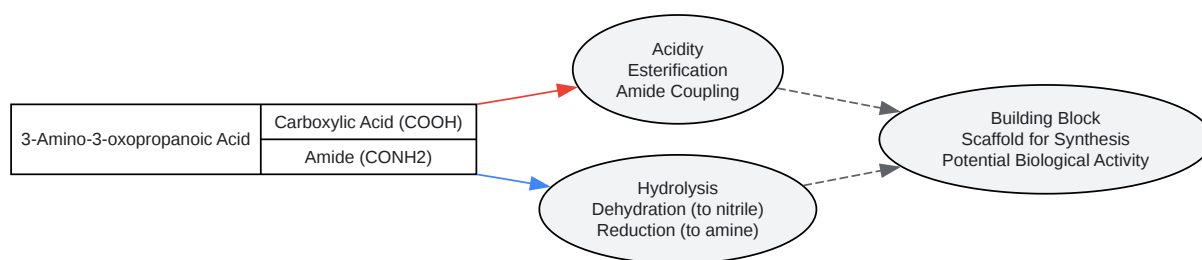
While **3-Amino-3-oxopropanoic acid** itself is not a widely known therapeutic agent, its structural motifs are present in various biologically active molecules. As a bifunctional molecule, it can serve as a valuable building block or starting material in the synthesis of more complex molecules, including:

- **Peptidomimetics:** The amino acid-like structure makes it a candidate for incorporation into peptide-like structures to improve stability or activity.
- **Heterocyclic compounds:** The functional groups can be utilized in cyclization reactions to form a variety of heterocyclic rings, which are common scaffolds in drug molecules.
- **PROTACs and Molecular Glues:** The molecule could potentially be used as a linker or part of a warhead in the design of proteolysis-targeting chimeras (PROTACs) or molecular glues, which are emerging modalities in drug discovery.^[2]

Due to its relationship with malonic acid, a well-known competitive inhibitor of succinate dehydrogenase, **3-Amino-3-oxopropanoic acid** could be investigated for its own potential biological activities, particularly in the context of cellular metabolism.

Logical Relationship of Functional Groups

The chemical reactivity and potential applications of **3-Amino-3-oxopropanoic acid** are dictated by the interplay of its two key functional groups: the carboxylic acid and the primary amide.



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Functional groups of **3-Amino-3-oxopropanoic acid** and their associated reactivities and applications.

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References

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